BenchChemオンラインストアへようこそ!

Eburnamonine

Allosteric Modulation Muscarinic Acetylcholine Receptors Cardiac Pharmacology

Choose Eburnamonine (CAS 474-00-0) for reproducible muscarinic allosteric modulation studies. It is a positive allosteric modulator (α = 0.35 at M1–M4), unlike vincamine (negative modulator). It has superior metabolic stability and 2.2× greater in vivo antihypoxic potency than vincamine. This compound shows minimal P-gp/BCRP efflux, ensuring reliable CNS exposure for BBB-penetrant programs.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 474-00-0
Cat. No. B1221668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEburnamonine
CAS474-00-0
Synonyms(-)-eburnamonine
Cervoxan
eburnamonine
eburnamonine monohydrochloride, (3alpha,16alpha)-isomer
eburnamonine phosphate, (3alpha,16alpha)-isomer
eburnamonine, (3alpha,16alpha)-isomer
vinburnine
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
InChIInChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1
InChIKeyWYJAPUKIYAZSEM-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eburnamonine (CAS 474-00-0) for Vasoactive and Neuroprotective Research: Compound Profile and Procurement Considerations


Eburnamonine (also known as vincamone or vinburnine; CAS 474-00-0; molecular formula C₁₉H₂₂N₂O) is a monoterpenoid indole alkaloid belonging to the eburnane–vincamine alkaloid class, naturally occurring in Vinca minor and Hunteria species [1]. It functions pharmacologically as a vasodilator agent and acts as a positive allosteric modulator at muscarinic acetylcholine receptors (M1–M4 subtypes) [2]. Eburnamonine is a metabolite of vincamine and shares structural and pharmacological overlap with vincamine and vinpocetine, though critical differentiation exists at the levels of metabolic stability, allosteric mechanism directionality, and in vivo antihypoxic potency that inform rational selection among these in-class candidates [3].

Eburnamonine vs. Vincamine and Vinpocetine: Why Structural Similarity Does Not Equate to Functional Interchangeability


Eburnamonine is frequently conflated with vincamine (its metabolic precursor) and vinpocetine (a synthetic vincamine derivative) due to their shared eburnane core and indications as cerebral vasodilators. However, experimental evidence demonstrates that eburnamonine possesses a positive allosteric modulatory action at cardiac muscarinic receptors, whereas vincamine exhibits a negative allosteric effect under identical conditions [1]. Furthermore, eburnamonine displays substantially greater metabolic stability than both vincamine and vinpocetine in rat liver microsomal assays [2]. Substituting eburnamonine with vincamine or vinpocetine in pharmacological studies would therefore confound interpretation of both receptor-level mechanism and pharmacokinetic behavior, underscoring the necessity of compound-specific procurement and experimental design.

Quantitative Comparative Evidence: Eburnamonine Differentiation from Vincamine, Vinpocetine, and Nicergoline


Positive vs. Negative Allosteric Modulation: Eburnamonine and Vincamine Display Opposite Effects on Cardiac Muscarinic Receptors

In direct head-to-head experiments on rat heart atria, l-eburnamonine functions as a positive allosteric modulator of cardiac muscarinic acetylcholine receptors, whereas vincamine—despite extremely close structural similarity—exerts a negative allosteric effect on the same receptor system [1]. This directional divergence in allosteric activity represents a fundamental mechanistic distinction with implications for downstream cardiac and neuronal signaling outcomes.

Allosteric Modulation Muscarinic Acetylcholine Receptors Cardiac Pharmacology Structure-Activity Relationship

Cerebral Blood Flow and Metabolic Enhancement: Eburnamonine Outperforms Vincamine in Anesthetized Dogs

A direct comparative study in anesthetized dogs evaluated the cerebral metabolic and hemodynamic effects of l-eburnamonine (2 mg/kg i.v.) versus vincamine [1]. Eburnamonine increased vertebral, carotid, and femoral blood flows while decreasing corresponding vascular resistances; concurrently, cerebral oxygen consumption (CMRO₂), glucose consumption (CMRG), and oxygen extraction coefficient all increased significantly [1]. The magnitude and breadth of hemodynamic and metabolic enhancement observed with eburnamonine exceeded that of vincamine in this experimental model.

Cerebrovascular Circulation Cerebral Metabolism Vasodilation Neuropharmacology

Antihypoxic Potency Ranking: Eburnamonine ED₅₀ Positions Between Vinpocetine and Vincamine in Hypoxia-Induced Lethality Model

In a cross-study comparative evaluation of antihypoxic activity using a standardized mouse model of nitrogen gas-induced lethality (80-second exposure), vinpocetine, l-eburnamonine, vinconate, and vincamine were rank-ordered by ED₅₀ values [1]. Eburnamonine (ED₅₀ = 21.0 mg/kg i.p.) demonstrated approximately 2.2-fold greater potency than vincamine (ED₅₀ = 47.0 mg/kg), while vinpocetine (ED₅₀ = 16.6 mg/kg) exhibited marginally higher potency than eburnamonine [1].

Antihypoxic Activity Cerebral Ischemia Neuroprotection In Vivo Pharmacology

Metabolic Stability Advantage: Eburnamonine Exhibits Significantly Lower Intrinsic Clearance Than Vincamine and Vinpocetine

In a direct head-to-head in vitro metabolic stability study using rat liver microsomes, the intrinsic clearance of eburnamonine was found to be significantly lower than that of both vincamine and vinpocetine [1]. This superior metabolic stability supports the preferential use of eburnamonine or its derivatives as lead scaffolds for developing CNS-active agents requiring sustained exposure and reliable blood–brain barrier penetration [1].

Metabolic Stability Pharmacokinetics Liver Microsomes CNS Drug Development

Bronchoconstrictor Profile Differentiation: Eburnamonine Exhibits Milder and Shorter-Duration Bronchoconstriction Than Vincamine

In a direct comparative study using anesthetized guinea pigs, i.v. administration of l-eburnamonine induced moderate bronchoconstriction that was nearly completely inhibited by papaverine [1]. Vincamine produced bronchoconstriction that was more important in magnitude and more durable in duration than that of l-eburnamonine, and vincamine's bronchoconstriction was not completely inhibited by papaverine [1]. This differential bronchial reactivity profile suggests eburnamonine carries a lower respiratory liability burden compared to vincamine.

Respiratory Pharmacology Adverse Effect Profiling Bronchial Reactivity Safety Pharmacology

Acute Oral Toxicity Reference: Eburnamonine LD₅₀ Values in Mouse Model

Acute toxicity data for eburnamonine in mice have been reported across multiple routes of administration [1]. The oral LD₅₀ is 3 mg/kg, indicating high acute oral toxicity that necessitates careful handling and dose selection. Intraperitoneal LD₅₀ is 265 mg/kg, and intravenous LD₅₀ is 28 mg/kg [1]. These data establish baseline toxicity parameters for experimental design and provide a reference for comparing the safety margins of eburnamonine derivatives or alternative compounds. Note that comparable LD₅₀ data for vincamine and vinpocetine are not provided in this source; this evidence is presented as reference information for the target compound only.

Acute Toxicity Safety Pharmacology LD₅₀ Preclinical Toxicology

Evidence-Based Research Applications for Eburnamonine: Where Quantitative Differentiation Drives Selection


Muscarinic Receptor Allosteric Modulation Studies Requiring Positive Cooperativity

Eburnamonine is the preferred compound for investigations of positive allosteric modulation at muscarinic acetylcholine receptors (M1–M4 subtypes). Direct comparative evidence shows that eburnamonine functions as a positive allosteric modulator (α = 0.35; Kd values of 7.94 μM for M1, 63.1 μM for M2, 6.31 μM for M3, and 25.1 μM for M4 [1]), whereas vincamine exhibits negative allosteric modulation (α = 4.1) on cardiac muscarinic receptors [2]. Researchers studying positive cooperativity mechanisms or screening for muscarinic PAMs should select eburnamonine rather than vincamine to avoid confounding results from opposing allosteric effects. [1][2]

CNS Lead Optimization Programs Requiring Metabolically Stable Vinca Alkaloid Scaffolds

Medicinal chemistry programs developing CNS-active antitumor or nootropic agents should prioritize eburnamonine as a lead scaffold based on its superior metabolic stability. In vitro rat liver microsome studies demonstrate that eburnamonine exhibits significantly lower intrinsic clearance compared to both vincamine and vinpocetine [3]. Combined with minimal Pgp and Bcrp efflux transporter interaction (tested at 4, 20, and 100 μM), eburnamonine offers a favorable profile for maintaining CNS exposure and enabling reliable structure-activity relationship studies in BBB-penetrant compound series [3]. [3]

Cerebral Ischemia and Hypoxia Preclinical Models

Eburnamonine is well-suited for preclinical studies of cerebral ischemia and hypoxia, supported by multiple lines of evidence. In mouse hypoxia models, eburnamonine (ED₅₀ = 21.0 mg/kg i.p.) demonstrates approximately 2.2-fold greater antihypoxic potency than vincamine (ED₅₀ = 47.0 mg/kg) [4]. In anesthetized dogs, eburnamonine (2 mg/kg i.v.) produces simultaneous improvements in cerebral blood flow, oxygen consumption (CMRO₂), glucose consumption (CMRG), and oxygen extraction [5]. Additionally, eburnamonine provides precocious and long-lasting EEG protection against acute anoxia in rats at cumulative doses of approximately 5 mg/kg, whereas vincamine offers only short-duration protection under identical conditions [6]. These complementary datasets support the selection of eburnamonine for multimodal investigation of cerebrovascular and neuroprotective pharmacology. [4][5][6]

Respiratory Safety Pharmacology and Comparative Side-Effect Profiling

In vivo studies where minimizing respiratory adverse effects is critical—such as conscious animal behavioral assays or comorbid respiratory disease models—should favor eburnamonine over vincamine. Direct comparative data in anesthetized guinea pigs show that vincamine produces bronchoconstriction that is greater in magnitude and more durable than that induced by eburnamonine [7]. Furthermore, eburnamonine-induced bronchoconstriction is nearly completely antagonized by papaverine, whereas vincamine-induced bronchoconstriction is not, indicating differential underlying mechanisms [7]. These data establish eburnamonine as the lower-liability option for respiratory endpoints. [7]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eburnamonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.